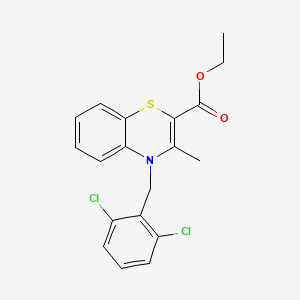

ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic organic compound featuring a benzothiazine core substituted with a 2,6-dichlorobenzyl group at position 4, a methyl group at position 3, and an ethyl carboxylate ester at position 2. The benzothiazine ring system is a heterocyclic scaffold with sulfur and nitrogen atoms, which confers unique electronic and steric properties. This compound is structurally related to pharmaceuticals and agrochemicals, though its specific applications remain underexplored in publicly available literature.

Properties

IUPAC Name |

ethyl 4-[(2,6-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKGUVRKXSCPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS: 339098-15-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C19H17Cl2NO2S

- Molecular Weight: 394.32 g/mol

- Purity: >90%

- Melting Point: Not specified in available literature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazine core and subsequent substitution reactions to introduce the dichlorobenzyl group. Specific synthetic routes may vary based on the starting materials and desired yield.

Antimicrobial Activity

Research indicates that compounds containing benzothiazine moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Low inhibition |

The compound's activity was assessed using standard methods such as the agar diffusion method and minimum inhibitory concentration (MIC) tests. The results showed that it possesses moderate to significant antibacterial effects, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have also explored the anticancer potential of benzothiazine derivatives. This compound has been tested against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated promising cytotoxic effects, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Apoptosis Induction: The compound may trigger apoptotic pathways in tumor cells.

- Antioxidant Activity: Some studies suggest that benzothiazine derivatives can modulate oxidative stress responses.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

- Antimicrobial Studies : A study published in PubMed indicated that thiazole derivatives exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. Ethyl benzothiazines were noted for their broad-spectrum activity .

- Anticancer Research : Research in Egyptian Journal of Chemistry highlighted that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as a candidate for further anticancer drug development .

- Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis, which could explain their observed biological activities .

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has shown promising results in antimicrobial studies. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity

In vitro studies have demonstrated that derivatives of benzothiazine compounds possess antifungal properties, particularly against Candida species. For instance, a related compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.31 μg/mL against Candida albicans, indicating strong antifungal potential .

Anti-Cancer Properties

Recent investigations into benzothiazine derivatives have highlighted their potential as anticancer agents. These compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of benzothiazine derivatives on cancer cell lines, one derivative demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxic activity against breast cancer cells .

Neuroprotective Effects

Some research suggests that benzothiazine derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds structurally similar to this compound have been shown to reduce neuronal cell death and improve cognitive function .

Table 1: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Benzothiazine Family

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6) This analog lacks the 2,6-dichlorobenzyl group at position 4, resulting in reduced molecular weight (C₁₂H₁₃NO₂S vs. C₁₉H₁₇Cl₂NO₂S) and lower lipophilicity. The simpler structure may also improve aqueous solubility but decrease metabolic stability in vivo .

| Property | Target Compound | Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |

|---|---|---|

| Molecular Formula | C₁₉H₁₇Cl₂NO₂S | C₁₂H₁₃NO₂S |

| Key Substituents | 2,6-Dichlorobenzyl | None at position 4 |

| Calculated logP (Lipophilicity) | ~4.2 (estimated) | ~2.1 (estimated) |

Heterocyclic Analogs with Dichlorobenzyl Substituents

Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic Acid) Famoxadone shares the 2,6-dichlorobenzyl group but features an imidazopyridine core instead of benzothiazine. However, the carboxylic acid group in Famoxadone (vs. the ethyl ester in the target compound) may reduce cell permeability due to ionization at physiological pH. Famoxadone is a known fungicide, suggesting that the dichlorobenzyl motif contributes to bioactive properties across heterocyclic systems .

Functional Group Variations in Related Pharmaceuticals

Isoconazole Nitrate (Impurity D(EP))

Isoconazole nitrate contains a 2,6-dichlorobenzyloxy group linked to an imidazole ring. The nitrate salt enhances solubility compared to neutral esters, while the imidazole ring enables coordination to metal ions or hydrogen bonding. Unlike the target compound’s benzothiazine core, Isoconazole’s imidazole is a smaller heterocycle, which may limit steric hindrance in target binding. This highlights how functional group placement (e.g., ester vs. nitrate) and heterocycle choice influence physicochemical and pharmacokinetic profiles .

Research Findings and Implications

- Role of Dichlorobenzyl Substituents: The 2,6-dichlorobenzyl group is a recurring motif in bioactive compounds, contributing to hydrophobic interactions and resistance to oxidative metabolism. Its presence in the target compound may enhance target affinity compared to non-halogenated analogs .

- In contrast, imidazopyridines (e.g., Famoxadone) or imidazoles (e.g., Isoconazole) offer distinct electronic profiles .

- Metabolic Considerations : The ethyl carboxylate ester in the target compound may prolong half-life compared to carboxylic acid derivatives (e.g., Famoxadone), as esters are typically hydrolyzed more slowly in vivo .

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzothiazine precursors. For example, regioselective formylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives (e.g., using K₂CO₃, TBAB, and PMBCl in toluene/water) can yield structurally analogous compounds . Key factors include:

- Catalyst selection : Tetrabutylammonium bromide (TBAB) enhances phase-transfer efficiency in biphasic systems .

- Temperature : Reflux conditions (e.g., 80–100°C) optimize cyclization but may require inert atmospheres to prevent oxidation.

- Yield optimization : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts, with yields ranging from 69% to 78% in analogous benzoxazine syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Verify empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1740 cm⁻¹) and benzothiazine ring vibrations .

- NMR : Assign peaks for the 2,6-dichlorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and ester moiety (δ 4.2–4.4 ppm for CH₂CH₃) .

- XRD : Resolve crystal packing and confirm stereochemistry, as demonstrated for methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Neuroactivity screening : Benzothiazine derivatives with keto groups exhibit stimulant/antidepressant potential. Use rodent models (e.g., forced swim test) at 10–50 mg/kg doses .

- Enzyme inhibition : Test against monoamine oxidases (MAOs) or cyclooxygenases (COX) via fluorometric assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., stimulant vs. sedative effects) be resolved?

- Methodological Answer : Address contradictions through:

- Dose-response profiling : Narrow concentration ranges (e.g., 1–100 µM) to identify biphasic effects .

- Metabolite analysis : Use LC-MS to detect active metabolites (e.g., hydrolyzed ester derivatives) that may alter activity .

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) clarify off-target interactions .

Q. What strategies optimize regioselectivity in benzothiazine functionalization?

- Methodological Answer : Leverage steric and electronic effects:

- Directing groups : Introduce electron-withdrawing substituents (e.g., Cl) at the 6-position to bias electrophilic substitution .

- Catalytic systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at the 3-methyl position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the benzothiazine core .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking and dynamics:

- Docking : Use AutoDock Vina to simulate binding to MAO-B (PDB ID: 2V5Z). Focus on hydrophobic interactions with the 2,6-dichlorobenzyl group .

- MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET prediction : SwissADME evaluates blood-brain barrier permeability (e.g., TPSA < 90 Ų supports CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.